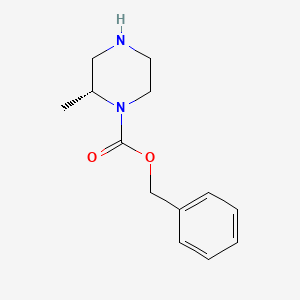

(R)-benzyl 2-methylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBYAYOFCRJQQT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654146 | |

| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923565-99-5 | |

| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-benzyl 2-methylpiperazine-1-carboxylate

Introduction

(R)-benzyl 2-methylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry. The piperazine motif is a privileged scaffold, frequently found in biologically active compounds and numerous blockbuster drugs.[1][2] The specific stereochemistry at the C2 position, conferred by the methyl group, is often critical for achieving desired pharmacological activity and selectivity. Consequently, robust and scalable methods for the enantioselective synthesis of this intermediate are of paramount importance to researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound, focusing on both asymmetric synthesis and chiral resolution. The content is structured to provide not only step-by-step protocols but also the underlying scientific principles and practical insights essential for successful implementation in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies:

-

Asymmetric Synthesis: This approach involves constructing the chiral center during the reaction sequence. This is often achieved by using chiral starting materials, catalysts, or auxiliaries to direct the stereochemical outcome. Methods can range from palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to syntheses starting from the chiral pool, such as amino acids.[1][3]

-

Chiral Resolution: This classic technique involves the separation of a racemic mixture of 2-methylpiperazine. A chiral resolving agent, typically a chiral acid, is used to form a pair of diastereomeric salts.[4][5] These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5][6]

The choice between these strategies often depends on factors such as cost of starting materials, scalability, desired enantiomeric purity, and available laboratory equipment.

Protocol 1: Synthesis via Chiral Resolution of Racemic 2-Methylpiperazine

This protocol details a widely used and cost-effective method that begins with the resolution of racemic 2-methylpiperazine using (L)-tartaric acid, followed by selective N-protection with a benzyloxycarbonyl (Cbz) group.

Workflow Overview

Caption: Workflow for synthesis via chiral resolution and subsequent N-protection.

Part A: Chiral Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid

The cornerstone of this method is the differential solubility of the two diastereomeric salts formed between the enantiomers of 2-methylpiperazine and (L)-tartaric acid.[5][6] The (R)-2-methylpiperazine-(L)-tartrate salt is typically less soluble in suitable solvent systems and preferentially crystallizes.[5]

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid (0.5-1.0 molar equivalents relative to the racemate) in a minimal amount of an appropriate solvent (e.g., water, methanol, or a mixture).[5][7] Heating may be necessary to achieve complete dissolution.

-

Addition of Racemate: To the dissolved (L)-tartaric acid solution, add racemic (±)-2-methylpiperazine (1.0 equivalent).

-

Crystallization: Heat the mixture to ensure all components are fully dissolved. Then, allow the solution to cool slowly to room temperature. Seeding with a few crystals of the desired (R)-2-methylpiperazine-(L)-tartrate salt can be employed to induce crystallization.[5]

-

Isolation: Collect the precipitated crystals via filtration and wash them with a small volume of cold solvent to remove impurities.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., sodium hydroxide) to a pH > 12. This neutralizes the tartaric acid and liberates the free (R)-2-methylpiperazine.[5]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-2-methylpiperazine.

Quantitative Data Summary (Part A)

| Parameter | Typical Value/Range | Rationale/Comment |

| Molar Ratio (Tartaric Acid:Racemate) | 0.5 - 1.0 | A ratio of less than 1.0 is often used to maximize the yield and purity of the less soluble diastereomer.[7] |

| Solvent | Water, Methanol, Ethanol | Solvent choice is critical and must be optimized to maximize the solubility difference between the diastereomeric salts.[4] |

| Crystallization Temperature | Cool from reflux to 10-20 °C | Slow cooling promotes the formation of larger, purer crystals. |

| Yield of (R)-amine | 30-45% (theoretical max is 50%) | Yield is dependent on the efficiency of crystallization and salt-breaking steps.[5] |

| Enantiomeric Excess (ee) | ≥98% | Typically determined by chiral HPLC analysis after derivatization. |

Part B: Selective N-Carboxylation

With the chiral amine in hand, the next step is the regioselective protection of one of the nitrogen atoms. The secondary amine at the non-chiral position (N4) is generally more sterically accessible and nucleophilic than the secondary amine adjacent to the methyl group (N1). However, under controlled conditions, selective protection at N1 is achievable.

Experimental Protocol:

-

Setup: Dissolve (R)-2-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel equipped with a dropping funnel and cooled in an ice bath (0 °C). An excess of a non-nucleophilic base (e.g., triethylamine or DIPEA, ~1.2 equivalents) is often added.

-

Reagent Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl, ~1.0 equivalent) in the same solvent to the stirred piperazine solution. Maintaining a low temperature is crucial to control selectivity and prevent side reactions.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Asymmetric Synthesis from Chiral Precursors

An alternative and often more elegant approach is to build the chiral piperazine core from readily available chiral starting materials, such as α-amino acids. This strategy avoids a resolution step and can offer higher overall yields. A representative method starts from a chiral α-amino acid to generate an orthogonally protected 1,2-diamine, which then undergoes cyclization.[8]

Synthetic Pathway Overview

Caption: Generalized workflow for the asymmetric synthesis from a chiral α-amino acid.

Causality Behind Experimental Choices

-

Starting Material: The use of a commercially available, enantiopure α-amino acid (like D-Alanine for the (R)-product) directly installs the desired stereocenter at the beginning of the synthesis. This is a highly efficient way to control the absolute stereochemistry.

-

Orthogonal Protecting Groups: The initial 1,2-diamine intermediate is typically protected with two different, "orthogonal" protecting groups (e.g., Boc and Cbz). This is a critical design element, as it allows for the selective removal of one group without affecting the other, enabling controlled, stepwise functionalization of the two nitrogen atoms later in the synthesis.[8]

-

Aza-Michael Addition: The key C-N bond-forming step often involves an aza-Michael addition.[8] This reaction is reliable and generally proceeds with high yield, forming the linear precursor to the piperazine ring.

-

Cyclization: The final ring-closing step is typically an intramolecular nucleophilic substitution or reductive amination, which forms the six-membered piperazine ring. The conditions are chosen to favor this intramolecular process over intermolecular side reactions.

While a detailed step-by-step protocol for this multi-step asymmetric synthesis is beyond the scope of this guide, the principles outlined highlight the strategic advantages of this approach. It offers excellent control over stereochemistry and avoids the inherent 50% yield limitation of classical resolution.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: chiral resolution of the racemic amine or de novo asymmetric synthesis from chiral precursors. The resolution method, particularly with (L)-tartaric acid, is a robust, well-established, and cost-effective technique suitable for large-scale production.[5] Asymmetric synthesis, while often more complex and requiring more steps, provides an elegant solution that avoids wasting 50% of the material and offers precise control over the molecular architecture from the outset. The selection of the optimal synthetic route will ultimately depend on project-specific requirements, including scale, cost, available expertise, and the desired level of enantiopurity.

References

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-benzyl 2-methylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-benzyl 2-methylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of a wide array of bioactive compounds. Its utility is particularly pronounced in the development of novel therapeutics targeting the central nervous system (CNS), where the piperazine moiety is a common feature in antipsychotic and antidepressant agents.[1][2] The presence of the benzyloxycarbonyl protecting group and the chiral methyl group allows for precise stereospecific modifications, which is crucial for optimizing drug-receptor interactions and enhancing therapeutic efficacy and safety profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers in drug design, formulation development, and process chemistry, as they profoundly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others are estimated based on the properties of structurally related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | General observation for similar compounds |

| Boiling Point | 358.024 °C at 760 mmHg | [1][2] |

| Melting Point | Not explicitly reported for the free base. The related compound (R)-(-)-2-Methylpiperazine has a melting point of 91-93 °C. | |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated. | General knowledge of similar organic molecules |

| pKa (estimated) | pKa1 ≈ 5.0 (less basic nitrogen adjacent to the carbamate), pKa2 ≈ 9.0 (more basic nitrogen) | Estimated based on pKa values of 2-methylpiperazine.[3] |

| LogP (calculated) | 1.4 | [4][5] |

Experimental Protocols for Key Physicochemical Properties

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, aqueous buffers of different pH) for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific pH buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

Data Analysis: The solubility at each pH is determined from the measured concentration in the saturated solution.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[8][9][10]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously as the titrant is added. The pKa value corresponds to the pH at which the compound is half-ionized. For a basic compound like this compound, titration with a strong acid will be performed.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions at the desired experimental temperature.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Titration: Place the sample solution in a thermostated beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve. The pKa values are the pH values at the half-equivalence points.

Diagram of the Potentiometric Titration Setup and Data Analysis:

Caption: Potentiometric pKa Determination Workflow.

Expected Spectral Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzyloxy Protons: A singlet around 5.1-5.2 ppm for the two protons of the -CH₂- group attached to the oxygen of the carbamate.

-

Piperazine Ring Protons: A series of complex multiplets in the range of 2.5-4.2 ppm corresponding to the seven protons on the piperazine ring. The proton on the chiral carbon (C2) would likely appear as a multiplet.

-

Methyl Protons: A doublet around 1.1-1.3 ppm for the three protons of the methyl group, coupled to the proton on the adjacent chiral carbon.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A peak around 155 ppm for the carbonyl carbon of the carbamate group.[11]

-

Aromatic Carbons: Several peaks in the range of 127-137 ppm for the carbons of the phenyl ring.[11]

-

Benzyloxy Carbon: A peak around 67 ppm for the carbon of the -CH₂- group of the benzyl ester.[11]

-

Piperazine Ring Carbons: Peaks in the range of 40-60 ppm for the carbons of the piperazine ring.

-

Methyl Carbon: A peak in the aliphatic region, typically around 15-20 ppm.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the carbonyl group of the carbamate.

-

C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ for the secondary amine in the piperazine ring.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 234 or 235, respectively.

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the benzyl group (m/z 91) and cleavage of the piperazine ring.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structural features are key to its utility:

-

Chiral Center: The (R)-configuration at the 2-position of the piperazine ring allows for the stereoselective synthesis of drug candidates, which is often critical for achieving the desired pharmacological activity and reducing off-target effects.

-

Protecting Group: The benzyloxycarbonyl (Cbz) group is a common and versatile protecting group for amines. It is stable under many reaction conditions but can be readily removed when needed, allowing for further functionalization of the piperazine nitrogen.

-

Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.

Conclusion

This compound is a key chiral building block with significant potential in pharmaceutical research and development. This guide has provided a detailed overview of its core physicochemical properties, along with established experimental protocols for their determination. A thorough understanding of these characteristics is essential for scientists working on the design, synthesis, and formulation of novel therapeutics derived from this versatile intermediate. While some experimental data for this specific compound are not widely published, the information provided herein, based on its structural analogues and established chemical principles, offers a solid foundation for its effective utilization in drug discovery programs.

References

- 1. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 2. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 3. uregina.ca [uregina.ca]

- 4. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to (R)-benzyl 2-methylpiperazine-1-carboxylate: Synthesis, Safety, and Applications in CNS Drug Discovery

This guide provides an in-depth technical overview of (R)-benzyl 2-methylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, safety protocols derived from analogous structures, a plausible synthetic pathway, and its critical role in the creation of novel therapeutics, particularly those targeting the central nervous system (CNS).

Compound Identification and Physicochemical Properties

This compound is a derivative of piperazine, a heterocyclic amine that is a common scaffold in drug molecules. The presence of a chiral center at the 2-position and the N-benzyloxycarbonyl (Cbz or Z) protecting group makes it a versatile intermediate for asymmetric synthesis.

The primary form available commercially is the hydrochloride salt, which often exhibits greater stability and ease of handling compared to the free base.

Table 1: Compound Identification and Properties

| Property | This compound Hydrochloride | Benzyl 2-methylpiperazine-1-carboxylate (Racemic Free Base) |

| CAS Number | 1217848-48-0[1][2] | 444666-46-0[3][4][5] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂[2] | C₁₃H₁₈N₂O₂[3][4] |

| Molecular Weight | 270.76 g/mol | 234.29 g/mol [3][4] |

| Appearance | Typically a white to off-white solid | Colorless to light yellow liquid or solid |

| Boiling Point | Not applicable (salt) | 358.02 °C at 760 mmHg[3][4] |

| Storage | Inert atmosphere, 2-8°C[1] | Room temperature, away from light, under inert gas[3] |

Note: A specific CAS number for the (R)-enantiomer in its free base form is not consistently reported in public databases. Researchers should verify the specific form they are acquiring.

Safety and Handling: A Hazard Profile Based on Analogs

Hazard Statements (Inferred):

-

H302: Harmful if swallowed. [6]

Precautionary Measures:

| Category | Protocol |

| Engineering Controls | Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. For handling powders, a respirator may be necessary to avoid dust inhalation.[6] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[6][7] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For the hydrochloride salt, storage at 2-8°C is recommended.[1] |

| First Aid | If Inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Seek immediate medical attention in all cases of exposure.[6][7] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This may involve dissolving in a combustible solvent and incineration in a licensed facility. |

Synthesis and Characterization

The synthesis of this compound typically starts from the commercially available chiral building block, (R)-2-methylpiperazine. The key synthetic step is the selective protection of one of the nitrogen atoms.

Proposed Synthetic Workflow

The most direct route involves the selective N-protection of (R)-2-methylpiperazine. The secondary amine at the 1-position is generally more sterically hindered than the secondary amine at the 4-position, but selective acylation can be achieved under controlled conditions. A common method is the Schotten-Baumann reaction.

Step-by-Step Protocol (Illustrative):

-

Dissolution: Dissolve (R)-2-methylpiperazine in a suitable solvent system, such as a mixture of dichloromethane (DCM) and aqueous sodium bicarbonate solution. The aqueous base acts as a scavenger for the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction.

-

Acylation: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The less hindered nitrogen at the 4-position is expected to react preferentially, but some reaction at the 1-position will occur. Careful control of stoichiometry is crucial.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material and formation of the product.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired this compound isomer from the 4-protected isomer and any di-protected byproducts.

References

- 1. 1217848-48-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound hydrochloride_源叶试剂 [labgogo.com]

- 3. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 4. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 5. 444666-46-0|Benzyl 2-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to (R)-benzyl 2-methylpiperazine-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-benzyl 2-methylpiperazine-1-carboxylate, a chiral building block crucial in pharmaceutical synthesis. Professionals in drug development and medicinal chemistry utilize this compound for creating active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its specific stereochemistry and functional groups necessitate rigorous characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

This document serves as a practical reference for researchers, offering not just raw data, but a detailed interpretation grounded in established principles and field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines a chiral piperazine ring, a methyl group at the stereocenter, and a benzyl carbamate (Cbz) protecting group. Each of these features gives rise to distinct and predictable signals in its spectra, allowing for unambiguous identification and purity assessment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a chiral molecule like this, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

-

Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a standard choice for neutral organic molecules due to its excellent dissolving power and relatively clean spectral window. The chemical shifts are referenced to the residual solvent signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[2]

Proton (¹H) NMR Spectroscopy

Table 1: Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~7.35 | m | 5H | Ar-H | Multiplet corresponding to the five protons of the monosubstituted benzene ring of the benzyl group. |

| ~5.15 | s | 2H | -O-CH ₂-Ar | A singlet for the two benzylic protons. Their equivalence indicates free rotation. |

| ~4.20 | m | 1H | CH -CH₃ (C2) | A complex multiplet for the proton at the chiral center, coupled to the methyl protons and adjacent methylene protons. |

| ~3.8-3.0 | m | 4H | Piperazine CH ₂ (C3, C5) | A series of complex multiplets for the two methylene groups on the carbamate side of the piperazine ring. |

| ~2.8-2.6 | m | 2H | Piperazine CH ₂ (C6) | Multiplets for the methylene group adjacent to the secondary amine. These protons are expected to be shifted downfield in the HCl salt. |

| ~2.5 | br s | 1H | NH | A broad singlet for the secondary amine proton, which is exchangeable with D₂O. This signal would be absent or shifted significantly in the HCl salt. |

| ~1.20 | d | 3H | -CH ₃ | A doublet for the methyl group, coupled to the single proton at the C2 position. |

Carbon (¹³C) NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ ppm) | Assignment | Rationale and Interpretation |

| ~155.0 | C =O (Carbamate) | The carbonyl carbon of the Cbz group, typically found in this downfield region. |

| ~136.5 | Ar-C (Quaternary) | The quaternary aromatic carbon to which the benzylic CH₂ is attached. |

| ~128.5, 128.0, 127.8 | Ar-C H | Signals for the five carbons of the benzene ring. Due to symmetry, some signals may overlap. |

| ~67.0 | -O-C H₂-Ar | The benzylic carbon of the Cbz protecting group. |

| ~50.0 | C H-CH₃ (C2) | The chiral carbon atom, deshielded by the adjacent nitrogen atom. |

| ~48.0 - 40.0 | Piperazine C H₂ | Multiple signals corresponding to the four methylene carbons of the piperazine ring. Their exact shifts are sensitive to the ring conformation. |

| ~15.0 | -C H₃ | The methyl carbon, appearing in the upfield aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition. By measuring the m/z to four or more decimal places, the exact molecular formula can be determined, providing a self-validating check on the compound's identity.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₃H₁₈N₂O₂ | The elemental composition of the neutral molecule.[1] |

| Molecular Weight | 234.29 g/mol | Calculated molecular weight of the neutral molecule.[1] |

| Expected [M+H]⁺ (ESI-MS) | m/z 235.1441 | The expected mass for the protonated molecule. This is the primary ion observed in positive-ion ESI mode. |

| Expected [M+Na]⁺ (ESI-MS) | m/z 257.1260 | The sodium adduct is also commonly observed in ESI-MS and serves as a secondary confirmation. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

-

Expertise & Experience: The IR spectrum provides a quick and reliable confirmation of key structural features. The prominent C=O stretch of the carbamate and the N-H stretch of the secondary amine are the most diagnostic peaks. The C-H stretching region can confirm the presence of both sp² (aromatic) and sp³ (aliphatic) hydrogens.

Table 4: Predicted IR Spectroscopy Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~3330 | Medium, Sharp | N-H Stretch | Characteristic of a secondary amine. This band's position and shape help distinguish it from the broader O-H stretch of an alcohol.[10] |

| ~3030 | Medium | Aromatic C-H Stretch | Indicates the C-H bonds on the benzene ring. |

| 2960-2850 | Strong | Aliphatic C-H Stretch | Strong absorptions from the numerous C-H bonds in the piperazine ring and methyl group.[10] |

| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) | A very strong and characteristic absorption for the carbonyl group of the benzyl carbamate. This is often the most prominent peak in the spectrum. |

| ~1450 & ~1500 | Medium | C=C Stretch (Aromatic) | Absorptions corresponding to the carbon-carbon double bonds within the aromatic ring. |

| ~1240 | Strong | C-N Stretch | Stretching vibration for the C-N bonds of the piperazine ring and the carbamate.[11] |

| ~740 & ~700 | Strong | C-H Bending (Aromatic) | Out-of-plane bending vibrations that are characteristic of a monosubstituted benzene ring. |

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols must be followed. The methodologies described below represent best practices in a modern analytical laboratory.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the complete spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm.

Mass Spectrometry (ESI-HRMS) Protocol

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).

-

Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺ and compare the measured exact mass to the theoretical calculated mass to confirm the elemental formula.

Infrared (FTIR-ATR) Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: If the sample is an oil or liquid, place a single drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

References

- 1. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 1217848-48-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride_韶远试剂 [labgogo.com]

- 5. labgogo.com [labgogo.com]

- 6. This compound hydrochloride_Bidepharm试剂 [labgogo.com]

- 7. This compound hydrochloride_Adamas试剂 [labgogo.com]

- 8. labgogo.com [labgogo.com]

- 9. This compound hydrochloride_罗恩试剂 [labgogo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Chiral 2-Methylpiperazine Derivatives: A Technical Guide to Synthesis, Resolution, and Application in Drug Discovery

Abstract

The chiral 2-methylpiperazine scaffold is a privileged structural motif in medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a wide array of therapeutic agents. Its presence can enhance metabolic stability, aqueous solubility, and target-binding affinity. This in-depth technical guide provides a comprehensive literature review of the synthesis, resolution, and application of chiral 2-methylpiperazine derivatives. We will explore various synthetic strategies, including classical resolution and modern asymmetric synthesis, offering detailed protocols for key methodologies. Furthermore, this guide will delve into the structure-activity relationships of bioactive molecules incorporating this chiral scaffold, with a focus on their role in central nervous system disorders and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of chiral 2-methylpiperazine in their discovery and development programs.

Introduction: The Significance of the Chiral 2-Methylpiperazine Moiety

The piperazine ring is a ubiquitous feature in a vast number of approved pharmaceuticals, acting as a versatile scaffold that can be readily functionalized to modulate a molecule's properties.[1][2] Introducing a chiral center, such as a methyl group at the 2-position, adds a layer of three-dimensional complexity that can be crucial for stereospecific interactions with biological targets.[3] This stereochemical definition can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, while potentially reducing off-target effects and associated toxicity.[4]

Chiral 2-methylpiperazine derivatives have been successfully incorporated into a range of drug candidates and approved medicines, particularly those targeting the central nervous system (CNS).[5][6] The basic nitrogen atoms of the piperazine ring can serve as key pharmacophoric features, interacting with receptors and transporters, while the chiral methyl group can provide a critical vector for optimizing binding and selectivity.[7] This guide will provide the foundational knowledge and practical methodologies required to effectively synthesize and utilize these valuable building blocks in drug discovery.

Synthesis and Chiral Resolution of 2-Methylpiperazine

The preparation of enantiomerically pure 2-methylpiperazine can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis from chiral precursors. The choice of method often depends on factors such as scalability, cost, and the desired enantiomeric purity.

Chiral Resolution via Diastereomeric Salt Formation

A widely employed and scalable method for obtaining enantiopure 2-methylpiperazine is the resolution of its racemic form through the formation of diastereomeric salts with a chiral resolving agent.[8][9] Tartaric acid is a commonly used and cost-effective resolving agent for this purpose.

The principle of this method lies in the reaction of racemic 2-methylpiperazine with an enantiomerically pure chiral acid, such as (L)-tartaric acid. This reaction generates a mixture of two diastereomeric salts: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[10]

Materials:

-

Racemic 2-methylpiperazine

-

(L)-Tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation:

-

Dissolve (L)-tartaric acid in methanol with gentle heating.

-

Slowly add a solution of racemic 2-methylpiperazine in methanol to the tartaric acid solution. A typical molar ratio is 1:1.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free Base:

-

Suspend the isolated diastereomeric salt in water.

-

Add NaOH solution dropwise with stirring until the pH is strongly basic (pH > 10) to liberate the free amine.

-

-

Extraction and Purification:

-

Extract the aqueous solution multiple times with DCM.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched 2-methylpiperazine.

-

Data Presentation: Comparison of Chiral Resolving Agents

| Resolving Agent | Typical Solvent | Advantages | Disadvantages |

| (L)-Tartaric Acid | Methanol, Ethanol, Water | Cost-effective, readily available | May require multiple recrystallizations for high ee% |

| (R)-Mandelic Acid | Isopropanol | Can provide high enantiomeric purity | More expensive than tartaric acid |

| Dibenzoyl-(L)-tartaric acid | Acetone/Water | Often yields highly crystalline salts | Higher cost, more complex recovery |

Asymmetric Synthesis of Chiral 2-Methylpiperazine

Asymmetric synthesis offers a direct route to enantiomerically pure 2-methylpiperazine, often starting from readily available chiral precursors such as amino acids.[11] These methods can provide high enantiomeric excess (ee%) without the need for a resolution step.

A concise and efficient method involves a five-step synthesis starting from (D)- or (L)-alanine.[11] The key step in this approach is the cyclization of a bifunctional intermediate with benzylamine to form the piperazine ring.

The Mitsunobu reaction provides a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including amines, with inversion of configuration.[12][13][14] An intramolecular Mitsunobu reaction can be employed for the cyclization of a suitably functionalized precursor to form the chiral piperazine ring.[9] This method is particularly useful for controlling the stereochemistry at the newly formed stereocenter.

The mechanism of the Mitsunobu reaction involves the activation of a hydroxyl group by a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic attack by an internal amine to effect cyclization.[15][16]

Applications of Chiral 2-Methylpiperazine in Medicinal Chemistry

The chiral 2-methylpiperazine moiety is a valuable building block in the design of a wide range of pharmacologically active compounds. Its incorporation can significantly impact a molecule's interaction with its biological target.

Role in Central Nervous System (CNS) Drug Discovery

Piperazine derivatives are well-known for their activity on various neurotransmitter receptors.[1] The introduction of a methyl group at the 2-position can enhance selectivity and potency for specific receptor subtypes.

-

Dopamine and Serotonin Receptor Ligands: Many antipsychotic and antidepressant drugs feature a piperazine core.[17] The stereochemistry of substituents on the piperazine ring can be critical for their activity.

-

Muscarinic Receptor Ligands: A novel series of 2-(R)-methyl-substituted piperazines have been identified as potent and selective M₂ muscarinic receptor ligands, with over 100-fold selectivity versus the M₁ receptor.[9]

Structure-Activity Relationships (SAR)

The stereochemistry of the 2-methyl group plays a crucial role in the structure-activity relationship of many bioactive molecules.

-

Opioid Receptor Ligands: In a study of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives, the configuration of the phenylalanine residue and the replacement of the piperazin-2-one ring with a piperazine ring were found to be important for modulating opiate activity.[18]

-

Sigma Receptor Ligands: A series of chiral nonracemic (piperazin-2-yl)methanols derived from (S)-serine were synthesized and evaluated for their affinity for sigma receptors.[4] It was found that an additional phenyl residue in the N-4 substituent was favorable for high sigma-1 receptor affinity, with the p-methoxybenzyl substituted piperazine derivative exhibiting a Ki of 12.4 nM.[4]

Data Presentation: Pharmacological Activity of Chiral 2-Methylpiperazine Derivatives

| Compound Class | Target | Key SAR Finding | Example Activity | Reference |

| 2-(R)-Methyl-substituted piperazines | M₂ Muscarinic Receptor | The (R)-configuration is crucial for high selectivity over M₁ receptors. | >100-fold selectivity for M₂ vs. M₁ | [9] |

| (Piperazin-2-yl)methanols | Sigma-1 Receptor | N-4 arylalkyl substitution enhances affinity. | Ki = 12.4 nM for p-methoxybenzyl derivative | [4] |

| Dermorphin Analogues | Opioid Receptors | The stereochemistry of the piperazine precursor influences potency. | Configuration-dependent activity in guinea pig ileum assay | [18] |

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric purity of chiral 2-methylpiperazine is critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC

Direct separation of the enantiomers of 2-methylpiperazine can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of chiral amines.

Materials:

-

Enantiomerically enriched 2-methylpiperazine sample

-

Racemic 2-methylpiperazine standard

-

HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and analyte.

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the 2-methylpiperazine sample in the mobile phase.

-

Injection and Analysis:

-

Inject the racemic standard to determine the retention times of the two enantiomers and to verify the resolution.

-

Inject the enantiomerically enriched sample.

-

-

Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (ee%) can be calculated using the following formula:

-

ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

-

Conclusion

Chiral 2-methylpiperazine derivatives represent a cornerstone in the development of stereochemically defined pharmaceuticals. The methodologies for their preparation, from classical resolution to modern asymmetric synthesis, provide a robust toolkit for accessing these valuable building blocks. The profound impact of the stereochemistry of the 2-methyl group on the pharmacological properties of a wide range of bioactive molecules underscores the importance of careful stereochemical control in drug design. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic application of chiral scaffolds like 2-methylpiperazine will undoubtedly play an increasingly vital role in the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Quality Verification of Enantiomerically Pure (R)-benzyl 2-methylpiperazine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-benzyl 2-methylpiperazine-1-carboxylate is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its stereochemically defined structure is fundamental to achieving desired target engagement and pharmacological profiles in drug candidates. The procurement of this reagent with high enantiomeric purity is therefore a paramount concern for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines critical quality control parameters, and presents a validated workflow for its analytical verification. We aim to equip researchers with the necessary expertise to confidently source and qualify this essential reagent, ensuring the integrity and reproducibility of their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The piperazine moiety is a privileged scaffold in drug design, appearing in numerous approved drugs targeting the central nervous system (CNS), among other therapeutic areas. The introduction of a chiral center, as in 2-methylpiperazine, allows for refined structure-activity relationship (SAR) studies and the optimization of drug properties such as potency, selectivity, and pharmacokinetics. The (R)-enantiomer of benzyl 2-methylpiperazine-1-carboxylate serves as a versatile intermediate, with the benzyloxycarbonyl (Cbz) group providing a stable protecting group for the N1 position, while the N4 nitrogen remains available for further functionalization.

Given that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies mandate strict control over the stereochemical purity of active pharmaceutical ingredients (APIs). This scrutiny extends to the chiral starting materials and intermediates used in their synthesis. Ensuring the enantiomeric excess (e.e.) of this compound from the outset is a non-negotiable step in mitigating downstream risks in drug development, such as failed batches, costly re-syntheses, and misleading biological data.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound, often as the hydrochloride salt due to its enhanced stability and ease of handling compared to the free base. When sourcing this material, it is crucial to carefully review the product specifications and available documentation from each vendor.

Table 1: Comparison of Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Form | Notes |

| BLD Pharm | This compound hydrochloride | 1217848-48-0 | C₁₃H₁₉ClN₂O₂ | Not specified | Hydrochloride Salt | Listed as a chiral building block for asymmetric synthesis.[1] |

| Adamas Reagent | This compound hydrochloride | 1217848-48-0 | C₁₃H₁₉ClN₂O₂ | Not specified | Hydrochloride Salt | Available in various package sizes (e.g., 5g).[2] |

| Shaoyuan Reagent | This compound hydrochloride | 1217848-48-0 | C₁₃H₁₉ClN₂O₂ | Not specified | Hydrochloride Salt | Provides the chemical structure and basic properties.[3] |

| MySkinRecipes | Benzyl 2-methylpiperazine-1-carboxylate | 444666-46-0 | C₁₃H₁₈N₂O₂ | ≥95% | Free Base (Racemic) | Note: This is listed as the racemate, not the enantiopure (R)-form.[4][5] |

| Pipzine Chemicals | (R)-1-Benzyl-2-methylpiperazine | 174671-42-2 | C₁₂H₁₈N₂ | Not specified | Free Base | Note: This is the N-benzylated, not N-Cbz protected, analog.[6][7] |

Disclaimer: This table is for illustrative purposes and is based on publicly available data. Researchers should always obtain the latest Certificate of Analysis (CoA) directly from the supplier before purchase.

Key Sourcing Considerations:

-

CAS Number Verification: Be precise with the CAS number. The hydrochloride salt (1217848-48-0) is the most commonly listed form for the enantiopure (R)-isomer. Mismatched CAS numbers may indicate a different isomer, a racemic mixture, or a related but distinct compound.

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include, at a minimum, the lot number, purity assessment by a primary method (e.g., NMR or GC), and, critically, a determination of enantiomeric excess by a chiral method.

-

Supplier Reputation: Prioritize suppliers with a strong track record in providing high-purity reagents for pharmaceutical research, such as those with ISO 9001 certification.[8]

In-House Quality Control: A Self-Validating Protocol

Upon receipt of the material, independent verification of its identity and enantiomeric purity is a critical step. Relying solely on the supplier's CoA introduces unnecessary risk. The following workflow outlines a robust process for in-house validation.

Caption: Figure 1: In-House Quality Control Workflow for Chiral Reagents.

Identity and Structural Confirmation

Before assessing chirality, it is essential to confirm that the material is indeed benzyl 2-methylpiperazine-1-carboxylate.

-

¹H NMR Spectroscopy: This provides an unambiguous fingerprint of the molecule. The spectrum should be clean, with correct chemical shifts, integration values, and coupling patterns for all protons. Pay close attention to the benzylic protons and the methyl group doublet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235.14 for the free base.

Enantiomeric Purity Determination by Chiral HPLC

The gold standard for determining enantiomeric purity is chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[9] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies and thus different retention times.[10]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based CSP, such as cellulose or amylose derivatized with 3,5-dimethylphenylcarbamate, is an excellent starting point. These columns are known for their broad applicability in separating a wide range of chiral compounds.[9]

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting condition is 90:10 (v/v) Hexane:IPA.

-

For the hydrochloride salt, it may be necessary to add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (e.g., 0.1%) to ensure good peak shape by suppressing interactions with residual silanols on the silica support.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

If analyzing the hydrochloride salt, neutralize a small amount with a mild base and extract into a suitable organic solvent, or inject directly if solubility and peak shape are acceptable.

-

-

Instrumentation and Conditions:

-

Instrument: Standard HPLC system with UV detection.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm or 254 nm (to detect the benzene ring).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

-

Method Validation:

-

To confirm peak identity, inject a sample of the racemic mixture (if available). This will establish the retention times for both the (R)- and (S)-enantiomers.

-

The method is considered suitable if the resolution (Rs) between the two enantiomeric peaks is greater than 1.5.

-

-

Data Analysis:

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

For a high-quality material suitable for pharmaceutical development, the % e.e. should be ≥ 99.0%.

-

Synthetic Considerations and Potential Impurities

Understanding the synthetic origin of the chiral intermediate can provide insight into potential impurities. The preparation of enantiopure 2-methylpiperazine derivatives typically follows one of two main strategies:[11]

-

Resolution of a Racemate: This involves reacting racemic 2-methylpiperazine with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. This process can lead to contamination with the undesired enantiomer if the resolution is incomplete.

-

Asymmetric Synthesis: Building the chiral center using a stereoselective reaction, often starting from a chiral precursor like an amino acid (e.g., L-alanine). This route can introduce process-related impurities, such as starting materials or by-products from intermediate steps.

A thorough review of the achiral purity data (e.g., from a standard reverse-phase HPLC analysis) is necessary to ensure the absence of these non-enantiomeric impurities.

Conclusion

The successful integration of this compound into a synthetic drug development program hinges on the rigorous selection and validation of commercial material. Researchers must adopt a proactive approach, moving beyond simple reliance on supplier-provided data. By performing diligent supplier evaluation, insisting on comprehensive documentation, and implementing a robust in-house analytical validation workflow centered on chiral HPLC, scientists can ensure the stereochemical integrity of their key intermediates. This diligence is fundamental to the principles of scientific reproducibility and is an indispensable component of building a solid foundation for any drug discovery project.

References

- 1. 1217848-48-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound hydrochloride_Adamas试剂 [labgogo.com]

- 3. This compound hydrochloride_韶远试剂 [labgogo.com]

- 4. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 5. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 6. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 7. (R)-1-Benzyl-2-methylpiperazine, CAS No. 174671-42-2 - iChemical [ichemical.com]

- 8. echemi.com [echemi.com]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iapc-obp.com [iapc-obp.com]

- 11. researchgate.net [researchgate.net]

The Biological Versatility of Novel Piperazine Derivatives: A Technical Guide for Medicinal Chemists

Foreword: The Enduring Legacy and Future Promise of the Piperazine Scaffold

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a truly "privileged scaffold" in the landscape of medicinal chemistry.[1] Its enduring presence in a vast array of clinically successful drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine moiety, including its ability to modulate aqueous solubility and bioavailability through protonation at physiological pH, combined with its stable chair conformation, provide a predictable and synthetically tractable framework for the design of novel therapeutic agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the diverse biological activities of novel piperazine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities, supported by detailed experimental protocols and quantitative data to empower your own discovery efforts.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer demands multifaceted therapeutic strategies, and piperazine derivatives have emerged as potent agents capable of disrupting key oncogenic processes. Arylpiperazines, in particular, have demonstrated significant cytotoxic effects against a variety of tumor cell lines.[1][4]

A. Mechanism of Action: From Tubulin Disruption to Kinase Inhibition

The anticancer efficacy of piperazine derivatives stems from their ability to interact with multiple molecular targets crucial for cancer cell proliferation, survival, and metastasis.

One of the well-established mechanisms is the inhibition of tubulin polymerization .[5][6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][7][8] This mechanism is particularly effective in rapidly dividing cancer cells.

Another critical target is the PI3K/Akt signaling pathway , a central regulator of cell growth and survival that is frequently hyperactivated in cancer.[9][10][11] Piperazine derivatives have been shown to inhibit the phosphorylation and activation of key components of this pathway, thereby promoting apoptosis.

B. Data Presentation: Quantifying Anticancer Potency

The antiproliferative activity of novel piperazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against a panel of human cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | Breast (MDA-MB-468) | GI50 = 1.00 | [12][13] |

| Vindoline-Piperazine Conjugate 25 | Non-Small Cell Lung (HOP-92) | GI50 = 1.35 | [12][13] |

| Arylpiperazine Derivative 30 | Breast, Skin, Pancreas, Cervix | - | [1] |

| Thiazolinylphenyl-piperazine 21-23 | Prostate (Androgen-Independent) | High Cytotoxicity | [1] |

| Thiazolinylphenyl-piperazine 24-26 | Breast (Triple Negative) | High Cytotoxicity | [1] |

| Bergenin-Piperazine Hybrid 5a | Tongue (CAL-27) | IC50 = 15.41-92.9 | [14] |

C. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[2][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising avenue for addressing this global health crisis.[3][17]

A. Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial activity of piperazine derivatives is often attributed to their ability to disrupt the integrity of microbial cell membranes and interfere with essential cellular processes. For instance, certain piperazine-azole hybrids have been shown to inhibit the ergosterol biosynthetic pathway in fungi, a critical component of the fungal cell membrane.[18][19] In bacteria, these compounds can interfere with various cellular functions, leading to growth inhibition and cell death.

B. Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal efficacy of piperazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.[20]

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Alkylated Piperazine-Azole Hybrids | Candida albicans | 0.015–1.95 | [18] |

| Alkylated Piperazine-Azole Hybrids | non-albicans Candida | Excellent | [18] |

| Alkylated Piperazine-Azole Hybrids | Aspergillus strains | Excellent | [18] |

| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine | Candida albicans | >70% biofilm inhibition | [21] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20][22][23][24][25]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[20]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the piperazine derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final testing concentration (typically 5 x 105 CFU/mL for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

III. Antiviral Activity: A Broad-Spectrum Approach

Viral infections continue to pose a significant threat to global health. Piperazine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza, HIV, and coronaviruses.

A. Mechanism of Action: Targeting Viral Entry and Replication

The antiviral mechanisms of piperazine derivatives are diverse and often target critical stages of the viral life cycle. A key mechanism is the inhibition of viral entry by preventing the fusion of the viral envelope with the host cell membrane.[26] Other derivatives interfere with viral replication by inhibiting essential viral enzymes or disrupting the assembly of new viral particles.

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9][26][27][28][29]

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound. The reduction in plaque formation is directly proportional to the antiviral activity of the compound.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours to allow for viral attachment and entry.[27]

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the piperazine derivative. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the IC50 value.

IV. Central Nervous System (CNS) Activity: Modulating Neurotransmission

Piperazine derivatives are well-known for their significant activity on the central nervous system, with many clinically used drugs for treating psychosis, depression, and anxiety incorporating this scaffold.[30][31]

A. Mechanism of Action: Interacting with Neurotransmitter Receptors

The CNS effects of piperazine derivatives are primarily mediated through their interaction with various neurotransmitter receptors, particularly dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors .[30][31][32][33][34] They can act as antagonists, agonists, or partial agonists at these receptors, thereby modulating neurotransmission and producing their therapeutic effects. Additionally, some piperazine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[35][36][37][38][39]

B. Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor. The affinity of the test compound for the receptor is determined by its ability to displace the radiolabeled ligand.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare cell membranes or purified receptors expressing the target receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A receptors).

-